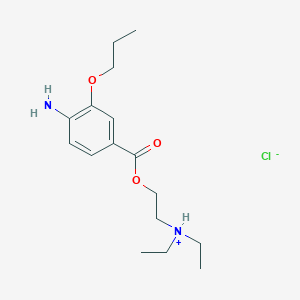

4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

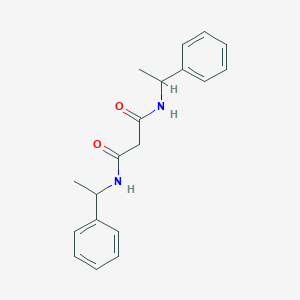

4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, also known as Procaine, is a local anesthetic drug that is commonly used in medical practice. It belongs to the class of ester-type local anesthetics and is widely used for its rapid onset and short duration of action. Procaine is synthesized by a simple and efficient method and has been extensively studied for its various scientific research applications.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is based on its ability to reversibly block the generation and propagation of action potentials in excitable tissues, such as nerves and muscles. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride acts by binding to and inhibiting the voltage-gated sodium channels in the cell membrane, thereby preventing the influx of sodium ions and the depolarization of the membrane potential. This results in the prevention of the generation and propagation of action potentials, leading to a loss of sensation and motor function in the affected area.

Biochemical and physiological effects:

4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several biochemical and physiological effects, including local anesthesia, anti-inflammatory, and antioxidant properties. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been shown to reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has also been shown to scavenge free radicals and to protect against oxidative stress-induced damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several advantages and limitations for lab experiments. The advantages include its rapid onset and short duration of action, its reversible nature, and its relatively low toxicity. The limitations include its potential for systemic toxicity, its relatively poor solubility in water, and its potential for interfering with other cellular processes.

Direcciones Futuras

There are several future directions for the study of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride and its scientific research applications. One direction is the development of novel derivatives of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the investigation of the role of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the regulation of ion channels and neurotransmitter receptors in various physiological and pathological conditions. Finally, the potential therapeutic applications of 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the treatment of various diseases, such as chronic pain, inflammation, and neurodegenerative disorders, warrant further investigation.

Métodos De Síntesis

4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is synthesized by the esterification of 4-Amino-3-propoxybenzoic acid with 2-(diethylamino)ethyl chloride hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions and yields a white crystalline powder, which is purified by recrystallization from a suitable solvent, such as ethanol or water.

Aplicaciones Científicas De Investigación

4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been extensively studied for its various scientific research applications. It has been used as a model compound for the study of local anesthetics and their mechanism of action. It has also been used as a tool for the investigation of ion channels, membrane transporters, and receptors. 4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has been shown to affect the function of various ion channels, including sodium, potassium, and calcium channels, and to modulate the activity of various neurotransmitter receptors, such as GABA and NMDA receptors.

Propiedades

Número CAS |

100311-12-4 |

|---|---|

Nombre del producto |

4-Amino-3-propoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |

Fórmula molecular |

C16H27ClN2O3 |

Peso molecular |

330.8 g/mol |

Nombre IUPAC |

2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(7-8-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H |

Clave InChI |

SENDDLZRSZXUBH-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl |

SMILES canónico |

CCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |

Sinónimos |

4-Amino-3-propoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochlori de |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)